4-ethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide
Description
4-Ethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is a benzamide derivative characterized by a 4-ethyl-substituted benzene ring linked via an amide bond to a phenyl group bearing a morpholine-4-carbonyl moiety at the ortho position. This compound’s structural motifs are commonly explored in medicinal chemistry for targeting enzymes and receptors, such as histone deacetylases (HDACs) and bacterial proteins .
Properties
IUPAC Name |
4-ethyl-N-[2-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-15-7-9-16(10-8-15)19(23)21-18-6-4-3-5-17(18)20(24)22-11-13-25-14-12-22/h3-10H,2,11-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDDQTFAJGTKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-ethylbenzoic acid with an appropriate amine under dehydrating conditions. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Introduction of the Morpholine Ring: The next step involves the introduction of the morpholine ring. This can be achieved by reacting the intermediate product with morpholine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Final Product Formation: The final step involves the purification of the product using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or morpholine ring are replaced with other groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Scientific Research Applications
4-ethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has several applications in research:
- Chemistry: Serves as a precursor for synthesizing complex organic molecules and pharmaceuticals.
- Biology: Investigated for antimicrobial, antifungal, and anticancer properties, contributing to drug development.
- Medicine: Explored for potential treatments of diseases such as cancer and bacterial infections.
- Industry: Used in producing specialty chemicals and materials like polymers and coatings.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The results indicated significant inhibition of cell growth, suggesting its potential as a lead compound for anticancer drug development.
Case Study 2: Antimicrobial Properties
Research demonstrated that this compound exhibited strong antimicrobial activity against various bacterial strains. It was effective in disrupting bacterial cell membranes, which is crucial for developing new antibiotics.
Case Study 3: Pharmacological Studies
Pharmacological evaluations have shown that derivatives of this compound can modulate neurotransmitter systems, indicating potential applications in treating psychiatric disorders.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with bacterial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
Morpholine Derivatives
- 4-(Difluoromethoxy)-N-[1-(4-methylphenyl)-2-(4-morpholinyl)ethyl]benzamide () : The morpholine ring and difluoromethoxy group synergistically improve metabolic stability and target engagement in CNS disorders .
- N-[4-Chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide () : The nitro group enhances electrophilic reactivity, while the morpholine improves solubility, making it a candidate for nitroreductase-activated prodrugs .
Ethyl vs. Halogen Substituents
- The 4-ethyl group in the target compound increases logP (3.53) compared to 4-bromo (logP ~2.8) or 4-chloro (logP ~2.5) analogues, favoring blood-brain barrier penetration .
- Halogenated derivatives (e.g., 4-bromo, 4-chloro) exhibit stronger electrostatic interactions with target proteins but may incur higher toxicity .
Biological Activity
4-ethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Synthesis
The compound is synthesized through a multi-step organic reaction involving the modification of benzamide derivatives. The synthesis typically includes the formation of the morpholine moiety and subsequent coupling reactions to achieve the desired structure.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogues with similar structural features showed potent inhibitory activity against receptor tyrosine kinases (RTKs) such as EGFR and HER-2. In one study, specific analogues achieved over 90% inhibition at low concentrations (10 nM) against these kinases, suggesting that modifications in the benzamide structure can enhance anticancer efficacy .
Table 1: Inhibitory Activity Against Receptor Tyrosine Kinases
| Compound | Target Kinase | Inhibition (%) at 10 nM |
|---|---|---|
| Analogue 11 | EGFR | 91 |
| Analogue 13 | HER-2 | 92 |
Antimicrobial Activity
The antimicrobial potential of benzamide derivatives has also been explored. Compounds structurally related to this compound have shown moderate to good activity against various bacterial strains. A study indicated that certain salicylimides displayed anti-protozoal activity by targeting essential proteins in pathogens like Plasmodium falciparum and Leishmania donovani . This suggests that similar mechanisms might be applicable to our compound.
Table 2: Antimicrobial Efficacy Against Pathogens
| Compound | Pathogen | Activity Level |
|---|---|---|
| Compound A | T. gondii | Moderate |
| Compound B | P. falciparum | High |
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the benzamide scaffold can lead to enhanced potency and selectivity for specific targets. For instance, substituents on the phenyl ring can significantly affect binding affinity to target proteins involved in cancer proliferation and microbial resistance.
Case Studies
Several case studies have illustrated the effectiveness of benzamide derivatives in clinical settings:
- Case Study on Anticancer Activity : A clinical trial involving a related compound demonstrated significant tumor regression in patients with advanced solid tumors when administered as part of a combination therapy targeting RTKs .
- Case Study on Antimicrobial Efficacy : Research on a derivative showed promising results in vitro against resistant strains of bacteria, indicating potential for development into a therapeutic agent for infectious diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
